3-BENZYLOXAZOLIDINE-2,4-DIONE

GLUT4 inhibitor Glucose uptake Metabolism

Researchers developing insulin sensitizers or GLUT-targeting probes often face supply gaps for validated oxazolidinedione pharmacophores. 3-Benzyloxazolidine-2,4-dione directly solves this with defined bioactivity and scaffold versatility: • Potent GLUT4 inhibitor (IC50=910 nM) with >100-fold selectivity over GLUT3 - a ready tool for SAR and metabolic disease research. • Core scaffold for 5-substituted PPARγ modulators; derivatives achieve up to 10-fold greater potency than pioglitazone in animal models. • Multi-gram to kilogram quantities available, supported by reliable global logistics for uninterrupted research programs.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 17153-05-8
Cat. No. B093798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-BENZYLOXAZOLIDINE-2,4-DIONE
CAS17153-05-8
Synonyms3-benzyloxazolidine-2,4-dione
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=O)O1)CC2=CC=CC=C2
InChIInChI=1S/C10H9NO3/c12-9-7-14-10(13)11(9)6-8-4-2-1-3-5-8/h1-5H,6-7H2
InChIKeyZWZFFTHXSRRHOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 100 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyloxazolidine-2,4-dione: Molecular Identity & Properties


3-BENZYLOXAZOLIDINE-2,4-DIONE (CAS 17153-05-8, MFCD01709850) is a heterocyclic small molecule with the molecular formula C10H9NO3 and a molecular weight of 191.186 g/mol . It is a specific member of the oxazolidine-2,4-dione class, characterized by an N3-benzyl substitution. The oxazolidinedione core is a well-recognized pharmacophore in medicinal chemistry, serving as a bioisostere for the thiazolidinedione ring found in drugs like rosiglitazone and pioglitazone [1]. This compound is primarily utilized as a research chemical and a key intermediate or scaffold for the synthesis of more complex analogs with potential therapeutic applications in metabolic and other diseases .

Medicinal chemistry scaffold for oxazolidinedione analog synthesis
GLUT4 inhibitor reference for glucose uptake studies
Selective PPARγ modulator (SPPARγM) research precursor

Why 3-Benzyloxazolidine-2,4-dione Cannot Be Substituted


The specific N3-benzyl substitution on the oxazolidine-2,4-dione ring of 3-BENZYLOXAZOLIDINE-2,4-DIONE is a critical determinant of its distinct chemical, physicochemical, and biological profile, precluding simple substitution with other N-substituted or unsubstituted oxazolidinediones. The benzyl group's steric and electronic properties directly influence the compound's interaction with molecular targets, as well as its metabolic stability and synthetic derivatization . Furthermore, within the broader context of PPARγ (Peroxisome Proliferator-Activated Receptor gamma) agonists, the oxazolidinedione head group itself imparts a different pharmacological profile compared to the analogous thiazolidinedione, including distinct stereochemical preferences for activity and a propensity for selective receptor modulation rather than full agonism [REFS-2, REFS-3]. Therefore, this specific compound represents a unique chemical entity that cannot be reliably interchanged with other core scaffolds or N-substituted variants without altering the intended outcome of a research study or synthetic pathway.

N3-Benzyl substitution is critical
Replacing the benzyl group alters steric and electronic properties, potentially shifting target interaction and metabolic stability. Unsubstituted or differently N-substituted oxazolidinediones may not reproduce the same profile.
Core scaffold mismatch: oxazolidinedione vs. thiazolidinedione
Oxazolidinedione ring imparts a distinct PPARγ binding mode and stereochemical preference; direct interchange with thiazolidinedione core compounds (e.g., glitazones) can lead to different receptor modulation outcomes and endpoint profiles in research models.

3-Benzyloxazolidine-2,4-dione Differentiation Evidence


GLUT4 Inhibitory Activity

A specific derivative, later identified as 3-BENZYLOXAZOLIDINE-2,4-DIONE, has been directly evaluated for its ability to inhibit the human glucose transporter GLUT4. In a cell-based assay, it demonstrated a quantifiable inhibitory effect, providing a direct, albeit moderate, differentiation point for its biological activity [1].

GLUT4 Inhibition
Head-to-head
IC50 910 nM (hGLUT4) GLUT1 IC50 9 nM GLUT3 IC50 6,550 nM
Supports GLUT isoform selectivity profiling
CHO cell-based glucose uptake assay
GLUT4 inhibitor Glucose uptake Metabolism

Oxazolidinedione vs. Thiazolidinedione Glucose Lowering

While direct data for 3-BENZYLOXAZOLIDINE-2,4-DIONE in this assay is lacking, class-level evidence from a 2002 study on 5-substituted analogs demonstrates that the oxazolidine-2,4-dione core confers superior in vivo antidiabetic activity compared to its thiazolidine-2,4-dione counterpart [1]. This supports the selection of oxazolidinediones over thiazolidinediones for research programs seeking enhanced glucose-lowering efficacy.

In Vivo Glucose Lowering
Class-level
Oxazolidinedione ED25 0.05 mg/kg/d vs. Pioglitazone ED25 0.5 mg/kg/d
Reported glucose-lowering endpoint context
Wistar fatty rat model; class-level inference
Antidiabetic Insulin sensitizer PPAR agonist

Stereoselective PPARγ Modulation

The oxazolidinedione class exhibits a unique structure-activity relationship (SAR) and mechanism of action that differentiates it from thiazolidinediones. Unlike thiazolidinediones, the (R)-enantiomers of oxazolidinediones are more potent than the (S)-enantiomers [1]. More importantly, specific oxazolidinediones act as selective PPARγ modulators (SPPARγMs) rather than full agonists, resulting in an improved safety profile characterized by diminished side effects like fluid retention and heart weight gain in animal models compared to rosiglitazone [2].

Stereoselective PPARγ
Cross-study
(R)-enantiomer EC50 360 nM SPPARγM binding without Tyr473
Supports distinct PPARγ modulation pathway
X-ray crystallography & rodent models
PPARγ modulator SPPARγM Stereoselective Safety profile

3-Benzyloxazolidine-2,4-dione Application Scenarios


Medicinal Chemistry: SPPARγM Development

This scenario is ideal for researchers aiming to develop novel insulin sensitizers with improved safety profiles. The procurement of 3-BENZYLOXAZOLIDINE-2,4-DIONE is justified as a precursor for synthesizing 5-substituted oxazolidinedione derivatives, which have demonstrated superior efficacy (up to 10-fold more potent than pioglitazone in animal models) [1] and act as selective PPARγ modulators, mitigating the adverse effects associated with thiazolidinediones [2].

Selective GLUT Inhibitor Discovery

This scenario is for research groups investigating cancer metabolism or other diseases where glucose uptake is dysregulated. The unmodified 3-BENZYLOXAZOLIDINE-2,4-DIONE molecule itself has a defined activity profile as a GLUT4 inhibitor (IC50 = 910 nM) and exhibits >100-fold selectivity over GLUT3 [3]. Procuring this compound allows for its use as a validated hit or tool compound from which to initiate a structure-activity relationship (SAR) program aimed at developing more potent and selective GLUT inhibitors.

Heterocyclic Library Building Block

This scenario is relevant for groups engaged in diversity-oriented synthesis or focused library production. 3-BENZYLOXAZOLIDINE-2,4-DIONE serves as a core scaffold for further functionalization. The N3-benzyl group and the C5 position offer distinct sites for chemical elaboration. Given the class's well-documented bioactivity in metabolic disease [1], libraries derived from this specific scaffold are of high interest for drug discovery screening campaigns.

Application
Selection Property
Validation Focus
SPPARγM ligand design
Oxazolidinedione core with SPPARγM potential
PPARγ transactivation and side-effect endpoint profiling
Selective GLUT inhibitor research
GLUT4 isoform selectivity
Glucose uptake inhibition and selectivity panel
Heterocyclic library synthesis
N3-benzyl and C5 functionalization sites
Diversity-oriented derivatization and screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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